2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the 2,3-dimethylphenoxy group and the thiophen-2-ylmethyl group, followed by their coupling under specific conditions.
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Step 1: Preparation of 2,3-dimethylphenoxy group
- React 2,3-dimethylphenol with an appropriate halogenating agent to form 2,3-dimethylphenyl halide.
- Conditions: Use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Step 2: Preparation of thiophen-2-ylmethyl group
- Synthesize thiophen-2-ylmethyl bromide by reacting thiophene with N-bromosuccinimide (NBS).
- Conditions: Use of a radical initiator such as benzoyl peroxide in an inert atmosphere.
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Step 3: Coupling reaction
- Couple the 2,3-dimethylphenyl halide with thiophen-2-ylmethyl bromide in the presence of a palladium catalyst.
- Conditions: Use of a ligand such as triphenylphosphine and a base like sodium carbonate in a solvent such as toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen-3-yl group.
- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Products: Sulfoxides or sulfones.
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Reduction: : Reduction reactions may target the carbonyl group in the propanamide moiety.
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Products: Corresponding alcohols.
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Substitution: : The aromatic rings may undergo electrophilic substitution reactions.
- Reagents: Halogens, nitrating agents.
- Products: Halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating diseases such as cancer or infections.
Industry
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide: Lacks the dioxidotetrahydrothiophen group.
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide: Lacks the thiophen-2-ylmethyl group.
Uniqueness
The presence of both the dioxidotetrahydrothiophen and thiophen-2-ylmethyl groups in 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H25NO4S2 |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H25NO4S2/c1-14-6-4-8-19(15(14)2)25-16(3)20(22)21(12-18-7-5-10-26-18)17-9-11-27(23,24)13-17/h4-8,10,16-17H,9,11-13H2,1-3H3 |
InChI Key |
OMLYKVAXWAKXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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